
H-Trp-NH2.HCl
Overview
Description
L-Tryptophanamide hydrochloride is a chemical compound with the molecular formula C11H14ClN3O. It is an amino acid amide derived from L-tryptophan, an essential amino acid. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tryptophanamide hydrochloride can be synthesized through the reaction of L-tryptophan with ammonia in the presence of a dehydrating agent. The reaction typically involves the following steps:
Activation of L-Tryptophan: L-Tryptophan is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Amidation: The activated L-tryptophan reacts with ammonia to form L-tryptophanamide.
Hydrochloride Formation: The resulting L-tryptophanamide is treated with hydrochloric acid to form L-tryptophanamide hydrochloride.
Industrial Production Methods: Industrial production of L-Tryptophanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) are employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
Biochemical Research
Tryptophan Metabolism Studies
H-Trp-NH2.HCl plays a crucial role in studies related to tryptophan metabolism. Research indicates that abnormalities in tryptophan catabolism can influence conditions such as diabetes mellitus. The metabolic pathways involving tryptophan are essential for understanding its role in disease pathogenesis, highlighting the importance of this compound in metabolic studies .
Peptide Modification
The compound is also utilized in peptide modification processes. For instance, lipidation of peptides using this compound has been shown to enhance the therapeutic properties of biologically active peptides. This process involves selective modification of tryptophan residues, which can improve the stability and activity of peptide drugs .
Pharmaceutical Applications
Drug Development
In drug development, this compound is investigated for its potential to serve as a precursor or active ingredient in new therapeutics. Its role in modulating neurotransmitter levels makes it a candidate for treatments targeting mood disorders and other neurological conditions.
Case Study: Tryptophan and Mood Regulation
A notable case study examined the effects of dietary tryptophan on serotonin levels and mood regulation. Supplementation with compounds like this compound has been linked to increased serotonin synthesis, suggesting potential applications in managing depression and anxiety disorders .
Structural Biology
Folding Pathways of Peptides
Research into the folding mechanisms of peptides has highlighted the significance of tryptophan residues. Studies utilizing this compound have provided insights into the thermal stability and folding pathways of peptides, demonstrating how tryptophan interactions can initiate folding processes. This understanding is critical for designing stable peptide-based therapeutics .
Analytical Chemistry
Mass Spectrometry Applications
The compound is frequently employed in mass spectrometry for studying intermolecular interactions between aromatic amino acids. Its properties allow researchers to explore enantiomer selectivity and other interactions critical for understanding complex biochemical systems .
Material Science
Bioconjugation Techniques
In material science, this compound is utilized in bioconjugation techniques that link biological molecules with synthetic polymers or nanoparticles. This application is pivotal for developing targeted drug delivery systems that can enhance the efficacy of therapeutic agents while minimizing side effects.
Mechanism of Action
L-Tryptophanamide hydrochloride exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It acts on aminopeptidase enzymes, influencing protein metabolism.
Pathways Involved: It is involved in the tryptophan metabolic pathway, affecting the synthesis of serotonin and other neurotransmitters.
Comparison with Similar Compounds
L-Tryptophanamide hydrochloride can be compared with other similar compounds such as:
- L-Phenylalaninamide hydrochloride
- L-Tyrosinamide hydrochloride
- L-Histidinamide hydrochloride
Uniqueness:
- L-Tryptophanamide hydrochloride is unique due to its specific interaction with aminopeptidase enzymes and its role in the tryptophan metabolic pathway. It has distinct applications in neurological research and therapeutic studies .
Biological Activity
H-Trp-NH2.HCl, or (S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride, is a derivative of tryptophan that plays a significant role in various biological processes. This compound is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a precursor in the synthesis of bioactive peptides.
- Molecular Formula : C₁₃H₁₅N₃O₅
- Molecular Weight : 293.275 g/mol
- Melting Point : 250°C
- Boiling Point : 498.7°C at 760 mmHg
This compound is known to influence several biological pathways due to its structural similarity to neurotransmitters and hormones. It is involved in:
- Serotonin Synthesis : As a precursor to serotonin, this compound impacts mood regulation and sleep patterns.
- Melatonin Production : It contributes to melatonin synthesis, affecting circadian rhythms and sleep cycles.
- Neurotransmitter Modulation : The compound may modulate neurotransmitter activity, influencing cognitive functions and emotional responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antioxidant Properties :
- This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in neurodegenerative diseases.
-
Anti-inflammatory Effects :
- Studies suggest that this compound can reduce inflammation markers in various models, indicating its potential use in treating inflammatory conditions.
-
Neuroprotective Effects :
- The compound has demonstrated protective effects on neuronal cells, particularly under conditions of stress or injury.
Table 1: Summary of Biological Activities of this compound
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Reduced cytokine levels | |
Neuroprotective | Cell survival enhancement |
Case Study: Neuroprotective Role in Alzheimer’s Disease
A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with this compound improved cell viability and reduced apoptosis markers compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative disorders.
Case Study: Modulation of Serotonin Levels
Another study focused on the impact of this compound on serotonin levels in rodent models. The administration of the compound led to a significant increase in serotonin concentration in the brain, correlating with improved mood-related behaviors. This highlights its potential application in treating mood disorders such as depression.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Trp-NH2.HCl, and how can its purity be validated?
- Synthesis : A common method involves Boc-protected tryptophan reacting with ammonia, followed by deprotection using HCl to yield H-Trp-NH2·HCl (e.g., Boc-Trp-OH → Boc-Trp-NH2 → H-Trp-NH2·HCl via HCl treatment) .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm structural integrity and purity (>95% as per most suppliers) . Certificates of Analysis (COA) from suppliers should be cross-checked using these methods.
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Store lyophilized powder at -20°C in a tightly sealed, moisture-free container. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C to avoid freeze-thaw cycles. Confirm solubility in DMSO or aqueous buffers (pH-adjusted) via pre-experiment calibration .
Q. How can researchers safely handle this compound in laboratory settings?
- Despite some safety data sheets (SDS) classifying it as non-hazardous , follow GLP guidelines : wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, rinse with water for 15 minutes and consult medical advice .
Advanced Research Questions
Q. What experimental designs are appropriate for studying this compound’s role in cellular proliferation and necrosis?
- Assays : Use human retinal pigment epithelium cells (HRPECs) for dose-response studies (e.g., 10–100 µM) with MTT assays for proliferation and Annexin V/PI staining for necrosis . Include controls with untreated cells and L-tryptophan to compare metabolite-specific effects.
- Data Interpretation : Normalize results to total protein content (Bradford assay) and use statistical models (e.g., ANOVA) to account for batch-to-batch variability in metabolite activity.
Q. How can conflicting reports on this compound’s purity (e.g., 95% vs. 98%) be reconciled in experimental workflows?
- Independent Validation : Perform LC-MS to quantify purity and identify impurities (e.g., residual solvents or deamidated byproducts). Cross-reference supplier COAs with in-house data .
- Batch Documentation : Record lot numbers and supplier details to trace variability. Pre-screen batches via NMR for consistency in indole ring proton signals (δ 7.0–7.5 ppm) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- RP-HPLC : Use a C18 column with a mobile phase of acetonitrile:water (20:80 v/v, pH 2.5) and UV detection at 280 nm (indole absorption). Validate with spiked samples in urine or serum .
- Mass Spectrometry : Employ HRMS (High-Resolution MS) in positive ion mode for precise quantification in metabolomics studies, using deuterated tryptophan as an internal standard .
Q. How does this compound interact with enzyme systems, and what kinetic parameters should be measured?
- Enzyme Kinetics : Use tryptophan aminotransferase or decarboxylase assays to monitor substrate conversion via fluorescence (ex: 295 nm, em: 360 nm). Calculate and using Lineweaver-Burk plots .
- Inhibition Studies : Test competitive inhibition by comparing IC50 values with L-tryptophan. Include negative controls (e.g., D-Trp-NH2·HCl) to confirm stereospecificity .
Q. Methodological Considerations
- Contradiction Management : When SDS hazard classifications conflict (e.g., non-hazardous vs. H302/H315 warnings ), prioritize the most recent SDS and conduct a risk assessment tailored to experimental scale and exposure routes.
- Reproducibility : Document storage conditions, solvent preparation (e.g., DMSO concentration ≤1% to avoid cytotoxicity), and instrument calibration steps to minimize variability .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDANBSEWOYKN-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036172 | |
Record name | L-Tryptophanamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5022-65-1 | |
Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tryptophanamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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